
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.
Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.
Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.
3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.
3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds
Eigenschaften
| 73279-65-9 | |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
FBLBQHVIARGWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=O)C1=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


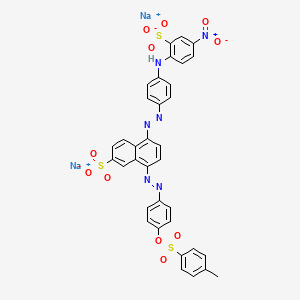

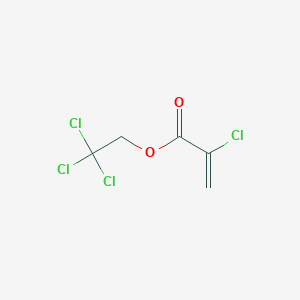
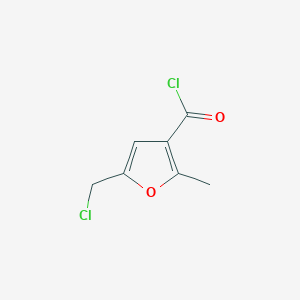

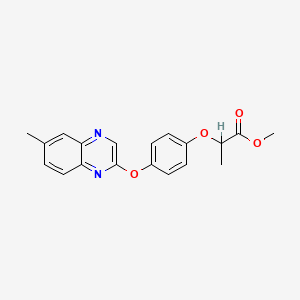
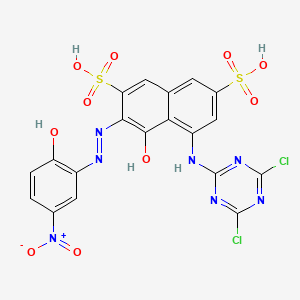

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

